REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]2[O:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[O:11][C:4]=2[CH:3]=1.[CH3:16]S(C)=O.[CH3:20][OH:21].C(N(CC)CC)C.[OH2:29]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C(O[Pd]OC(=O)C)(=O)C>[CH3:20][O:21][C:16]([C:2]1[N:7]=[N:6][C:5]2[O:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[O:11][C:4]=2[CH:3]=1)=[O:29] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=N1)OC1=C(O2)C=CC=C1
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Name
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dimethyl sulfoxide methanol
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Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O[Pd]OC(C)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under a carbon monoxide atmosphere at 1 atm, 80° C. for 19 hr
|
Duration
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19 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=N1)OC1=C(O2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 950 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |